4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
Description
General Overview of 2-Pyridinone Architectures
The 2-pyridinone ring is a prominent heterocyclic scaffold in organic chemistry, characterized by a six-membered aromatic ring containing a nitrogen atom and a ketone group at the C2 position. This structure, a derivative of pyridine (B92270), exists in a tautomeric equilibrium with its hydroxy form, 2-hydroxypyridine. However, in most cases, the pyridone tautomer is the predominant form in both solid and solution phases. The amide functionality within the ring imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This dual nature allows 2-pyridones to form stable hydrogen-bonded dimers and other supramolecular assemblies. Their inherent polarity and structural rigidity make them valuable building blocks in the design of more complex molecules.
Focus on 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one within Halogenated N-Aryl Pyridinone Chemistry
Within the broad class of N-substituted pyridinones, halogenated N-aryl pyridinones represent a particularly important subclass. The introduction of a halogen, such as bromine, onto the pyridinone ring provides a reactive handle for further chemical transformations. Specifically, the compound This compound is a noteworthy example. This molecule integrates three key structural features: the 2-pyridinone core, an N-aryl substituent (the pyridin-4-yl group), and a bromine atom at the C4 position. The N-linkage to a second pyridine ring creates a biaryl-like structure with distinct conformational possibilities. The bromine atom at C4 is strategically positioned for use in modern cross-coupling chemistry, enabling the synthesis of a diverse library of derivatives by introducing new carbon-carbon or carbon-heteroatom bonds at this site. This makes the compound a valuable intermediate for building more complex, poly-functionalized molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-pyridin-4-ylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-6-13(10(14)7-8)9-1-4-12-5-2-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBHXEQFDMLIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
Synthetic Approaches
The synthesis of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one can be envisioned through established N-arylation methodologies. A plausible and widely used approach is the palladium-catalyzed Buchwald-Hartwig amination or the copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org In this strategy, 4-bromo-2(1H)-pyridone would serve as the nucleophilic component, reacting with an activated 4-halopyridine, such as 4-iodopyridine (B57791) or 4-bromopyridine.
The reaction typically requires a palladium or copper catalyst, a suitable ligand (e.g., a bulky phosphine (B1218219) for palladium), and a base to facilitate the deprotonation of the pyridinone nitrogen. The choice of solvent, temperature, and base is crucial for optimizing the reaction yield and minimizing side products. This method provides a direct and modular route to the target compound, allowing for variations in both the pyridinone and the N-aryl component.
Chemical and Physical Properties
The specific experimental data for This compound is not widely reported in the literature. However, its fundamental properties can be calculated based on its molecular structure.
| Property | Value |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Monoisotopic Mass | 249.97418 Da |
| Topological Polar Surface Area | 46.6 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| XLogP3-AA | 1.9 |
| Note: Data are computed values. |
Spectroscopic Properties
The structural features of This compound would give rise to a distinct spectroscopic signature. The expected characteristics are summarized below.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | The spectrum would show distinct signals for the protons on both the pyridinone and the N-linked pyridine (B92270) rings. The pyridinone ring protons would appear as doublets and a doublet of doublets in the aromatic region. The protons of the 4-pyridyl group would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pyridine ring. |
| ¹³C NMR | The spectrum would display ten unique carbon signals. The signal for the carbonyl carbon (C2) of the pyridinone ring would be the most downfield. The carbon atom bearing the bromine (C4) would also have a characteristic chemical shift. The remaining signals would correspond to the other sp² hybridized carbons of the two heterocyclic rings. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). This would result in two peaks at m/z values corresponding to [C₁₀H₇⁷⁹BrN₂O]⁺ and [C₁₀H₇⁸¹BrN₂O]⁺. |
| Note: These are predicted spectroscopic features based on the chemical structure. |
Chemical Transformations and Reaction Mechanisms of N Aryl Bromopyridinones
Transformations at the Bromine Moiety (Position 4)
The carbon-bromine bond at the 4-position of the pyridinone ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridinone carbonyl and the N-aryl substituent, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The 4-position of the N-aryl pyridinone ring is susceptible to nucleophilic attack, primarily through an addition-elimination mechanism typical of nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carbonyl group and the ring nitrogen atom activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitrogen. youtube.com This makes the C4-Br bond a viable site for displacement.
The SNAr mechanism involves two main steps:
Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
Elimination: The leaving group, in this case, the bromide ion, is expelled, and the aromaticity of the pyridinone ring is restored, yielding the substituted product.
The rate and success of these reactions are highly dependent on the strength of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to overcome the energy barrier for the formation of the intermediate. While specific studies on 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one are limited, analogous reactions on activated aryl halides suggest that a variety of nucleophiles can be employed. acs.org
Table 1: Representative Nucleophilic Substitution Reactions on Activated Aryl Halides
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium Methoxide | Aryl Ether |
| Amine | Dimethylamine | Aryl Amine |
| Thiolate | Sodium Thiophenoxide | Aryl Thioether |
This table is illustrative of typical SNAr reactions and may be applicable to the target compound under appropriate conditions.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrhhz.net These reactions significantly expand the synthetic utility of the 4-bromo-N-aryl pyridinone scaffold.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base. researchgate.netnih.gov This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. ias.ac.in
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides a direct route to 4-alkynyl-substituted pyridinones.
Other Cross-Coupling Reactions: Other notable reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation). These reactions offer diverse pathways for introducing complex functionalities onto the pyridinone core. rhhz.net
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²)-C(sp) |
| Stille | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) |
This table summarizes common cross-coupling reactions applicable to aryl bromides.
Reactivity of the Pyridinone Ring System
The pyridinone ring is an aromatic system that exhibits a unique reactivity profile, engaging in oxidation, reduction, and cycloaddition reactions.
Oxidation Reactions (e.g., N-Oxidation)
The nitrogen atom of the pyridine (B92270) moiety within the 1-(pyridin-4-yl) substituent is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. wikipedia.org
N-oxidation significantly alters the electronic properties of the pyridine ring. thieme-connect.de The N-oxide oxygen atom can act as an internal nucleophile and directing group, modifying the regioselectivity of subsequent reactions. This functionalization can be a key step in the synthesis of more complex derivatives. nih.govscripps.eduresearchgate.net For instance, the formation of an N-oxide on the substituent pyridine ring can facilitate further functionalization at its own ortho and para positions. acs.org
Reduction Reactions (e.g., Carbonyl Reduction)
The carbonyl group of the pyridinone ring can undergo reduction, although this transformation can be challenging due to the aromatic stability of the ring. Strong reducing agents or specific catalytic systems are often required. Iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridones can lead to dihydropyridinone products, indicating a reduction of the conjugated system. nih.gov
Alternatively, catalytic hydrogenation can be employed to reduce the pyridinone ring. For example, rhodium-catalyzed transfer hydrogenation of related pyridinium (B92312) salts can lead to the formation of fully saturated piperidine (B6355638) rings. nih.gov While direct reduction of the carbonyl to a methylene (B1212753) group is less common, reduction to a hydroxyl group followed by elimination can be a potential pathway for further transformation. Research also describes the dearomatization of N-alkyl-2-halopyridinium salts to generate N-alkyl-2-pyridones, which can then undergo further reduction. researchgate.net
Cycloaddition and Annulation Reactions
The 2-pyridone ring contains a conjugated diene system and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. acs.org Depending on the substituents and reaction partners, the pyridinone can act as either the diene or the dienophile. uncw.edu
In a [4+2] cycloaddition, the pyridone ring reacts as a 4π-electron component with a dienophile (an alkene or alkyne), leading to the formation of a bicyclic lactam. acs.org This approach provides a stereocontrolled route to complex, bridged nitrogen-containing scaffolds. The pyridone ring can also react as a 2π-electron component (dienophile) with a diene. Furthermore, 1,3-dipolar cycloadditions involving 2-pyridones and azomethine ylides have been reported, yielding complex heterocyclic systems. researchgate.net These reactions are valuable for constructing intricate molecular architectures from relatively simple precursors. nih.govlibretexts.org
Carbon-Hydrogen (C-H) Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds in N-aryl pyridinones represents a powerful and atom-economical strategy for molecular diversification. rsc.org Palladium-catalyzed reactions have been particularly prominent in achieving site-selective C-H activation on the pyridinone scaffold. acs.orgacs.org
Research into palladium-catalyzed weak chelation-assisted oxidative cross-dehydrogenative coupling (CDC) has demonstrated the feasibility of C-H arylation of N-aryl pyridones with arenes. acs.org This approach avoids the need for pre-functionalized arylating agents. acs.org The reaction typically employs a catalytic system of palladium(II) acetate (B1210297) with a copper(II) trifluoromethanesulfonate (B1224126) co-catalyst. acs.org The N-aryl group can act as a directing group, guiding the functionalization to specific positions on the pyridinone ring. While steric hindrance from substituents on the N-aryl ring can impede the reaction, substrates with chloro, methyl, and trifluoromethyl groups at the meta position have been shown to yield arylated products at the less hindered position. acs.org
Another strategy involves palladium/norbornene (Pd/NBE) cooperative catalysis, which has been utilized for the site-selective C-H arylation at the C4-position of 2-pyridone derivatives. acs.org This method, often referred to as the Catellani reaction, allows for the efficient difunctionalization of aryl halides. acs.org The C5-position of the 2-pyridone can serve as a directing target for an electrophilic palladation step, ultimately leading to selective arylation at the C4-site. acs.org This protocol has shown remarkable site selectivity and good tolerance for various functional groups. acs.org
Below is a summary of typical conditions for palladium-catalyzed C-H arylation of N-aryl pyridones.
| Catalyst System | Coupling Partner | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂, Cu(OTf)₂ | Arenes | Weak chelation-assisted cross-dehydrogenative coupling; avoids pre-functionalized reagents. | acs.org |
| Pd/NBE Cooperative Catalysis | Aryl Halides | Known as the Catellani reaction; enables selective C4-arylation of the pyridone ring. | acs.org |
Reactivity at the N-Substituted Pyridinyl Moiety
The N-substituted pyridinyl moiety in this compound presents its own set of reactivity challenges and opportunities. The direct C-H functionalization of pyridines is notoriously difficult due to the electron-deficient nature of the ring and the Lewis basicity of the nitrogen atom, which can lead to catalyst inhibition. researchgate.netresearchgate.netrsc.org
Despite these challenges, several methods for pyridine C-H functionalization have been developed. rsc.org The electronic properties of the pyridine ring generally direct nucleophilic attacks to the C2 and C4 positions, while electrophilic and radical substitutions are more complex. researchgate.netnih.gov For the pyridin-4-yl group, the positions ortho (C3, C5) and meta (C2, C6) to the point of attachment are potential sites for functionalization.
Strategies to overcome the inherent low reactivity include:
N-Oxide Formation: Converting the pyridine to a pyridine N-oxide activates the ring towards functionalization. This strategy has been successfully used in palladium-catalyzed direct C-H arylation with potassium aryltrifluoroborates, offering a broad substrate scope and moderate to high yields. rsc.orgnih.govresearchgate.net
Directing Groups: The use of directing groups can facilitate regioselective C-H arylation. Carboxylates, for instance, have been employed to guide palladium-catalyzed C3/C4 arylation. researchgate.net
Catalyst/Ligand Development: Specific palladium catalyst systems, sometimes in combination with ligands like 1,10-phenanthroline, have been developed to achieve C3-selective arylation of pyridines with aryl triflates. researchgate.net
N-Aminopyridinium Salts: A catalyst-free approach involves converting the pyridine into an N-aminopyridinium salt, which can then undergo highly efficient C4-selective (hetero)arylation at room temperature in the presence of a base. researchgate.net
The reactivity of the N-pyridinyl group is highly dependent on the reaction conditions and the specific reagents employed, allowing for selective modifications at different positions of the ring. nih.gov
Investigations into Selective N- vs. O-Functionalization
The 2-pyridinone ring possesses two primary nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom. This duality leads to competition between N-functionalization and O-functionalization, with selectivity being a key challenge in the synthesis of pyridone derivatives. researchgate.netresearchgate.net
The outcome of alkylation or arylation reactions is influenced by several factors:
Reagents and Catalysts: The choice of alkylating or arylating agent is critical. Palladium-catalyzed hydroamination reactions using bidentate directing groups have been shown to selectively produce N-alkylated pyridones. researchgate.net In contrast, achieving selective O-arylation is often more challenging than N-arylation. researchgate.net
Solvents: The reaction solvent can significantly impact the N/O selectivity ratio. For instance, in certain methylation reactions, the use of toluene (B28343) as a solvent has been observed to favor the formation of N-methylated products. researchgate.net
Reaction Conditions: Other conditions, such as the use of specific bases (e.g., NaH/LiBr), can promote selective N-alkylation, yielding N-propargylated and N-allylated products with only small amounts of the O-alkylated isomer. researchgate.net
Steric and Electronic Effects: The steric bulk of the reagents and substituents on the pyridone ring can influence the reaction's regioselectivity. researchgate.net
The table below summarizes factors influencing the regioselectivity of 2-pyridone functionalization.
| Factor | Favors N-Functionalization | Favors O-Functionalization | Reference |
|---|---|---|---|
| Catalyst | Palladium(II) acetate (for hydroamination) | (Often more challenging to achieve selectively) | researchgate.net |
| Base/Additive | NaH/LiBr in DMF/DME | - | researchgate.net |
| Solvent | Toluene (in some methylations) | - | researchgate.net |
| Reaction Type | Copper-catalyzed couplings with arylboronic acids | SNAr with highly activated aryl halides | researchgate.net |
These investigations underscore the delicate balance of factors that must be controlled to achieve selective synthesis of either N- or O-functionalized pyridone derivatives, which are important structural motifs in numerous pharmaceutical and biologically active compounds. researchgate.netnih.gov
Computational Studies and Theoretical Investigations of N Aryl Bromopyridinones
Quantum Chemical Approaches (e.g., Density Functional Theory, DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are central to the computational study of N-aryl bromopyridinones. DFT provides a robust framework for investigating the electronic structure of molecules, balancing computational cost with high accuracy. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently employed to model the properties of these complex heterocyclic systems. researchgate.netnih.gov
A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. nih.gov For 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, geometry optimization calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations seek the lowest energy conformation of the molecule, providing a detailed three-dimensional structure.
Table 1: Representative Calculated Geometric Parameters for N-Aryl Pyridinones This table presents typical data ranges based on DFT studies of structurally related compounds.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | Influences reactivity in cross-coupling reactions. |
| C=O Bond Length | ~1.22 Å | Indicates a partial double-bond character, affecting hydrogen bonding potential. researchgate.net |
| N-C (inter-ring) Bond Length | ~1.45 Å | Determines the linkage strength between the two heterocyclic rings. |
| Dihedral Angle (Ring-Ring) | 30° - 50° | Defines the molecular twist and overall 3D shape. |
DFT calculations provide a wealth of information about the electronic nature of N-aryl bromopyridinones. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net For brominated pyridine (B92270) derivatives, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the π-system, indicating sites susceptible to nucleophilic attack. nih.gov
Global reactivity descriptors, derived from FMO energies, provide further insight into the molecule's behavior.
Table 2: Calculated Electronic Properties and Reactivity Descriptors This table presents hypothetical data for an N-Aryl Bromopyridinone based on typical DFT results.
| Property | Definition | Typical Calculated Value | Interpretation |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Relates to the electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV | Relates to the electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV | Indicates chemical stability and resistance to excitation. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 eV | Measures the power to attract electrons. |
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the calculation of activation energy barriers, which are critical for determining reaction rates and predicting the most favorable reaction pathway.
For N-aryl bromopyridinones, DFT can be used to model important synthetic transformations such as Suzuki-Miyaura cross-coupling reactions, where the C-Br bond is functionalized. Theoretical studies on related iron-catalyzed cross-coupling reactions have detailed complex mechanisms involving multiple oxidation states of the metal catalyst (e.g., Fe(I)/Fe(II)/Fe(III) pathways). nih.gov Such calculations can explain the selectivity of the reaction and the role of different ligands and intermediates. Similarly, the mechanism for the synthesis of N-substituted 2-pyridones can be explored, with calculations revealing the free energy barriers for nucleophilic attack at different positions, thereby explaining the observed regioselectivity. nih.gov
Many synthetic reactions involving complex molecules like this compound can yield multiple isomers. Computational chemistry has become a predictive tool for understanding and controlling regioselectivity and stereoselectivity. rsc.org
For example, in reactions involving substituted pyridines, the site of nucleophilic or electrophilic attack can be predicted by analyzing the calculated charge distributions and FMO densities. In the case of reactions involving hetaryne intermediates like 3,4-pyridynes, DFT calculations have shown that regioselectivity is governed by aryne bond distortion, which is influenced by the electronic nature of substituents on the pyridine ring. nih.gov An electron-withdrawing group can polarize the triple bond, making one carbon more susceptible to nucleophilic attack. Similarly, in the synthesis of N-aryl pyridones, computational studies can predict whether a nucleophile will attack the pyridinium (B92312) ring to form an N-substituted pyridone or a 2-substituted pyridine by comparing the activation energies of the competing pathways. nih.gov These predictions are invaluable for designing synthetic routes that favor the desired product.
Reactions are typically carried out in a solvent, which can significantly influence their energetics and mechanisms. Quantum chemical calculations can incorporate the effect of the solvent using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. This approach is effective for modeling how a solvent can stabilize charged intermediates or transition states, thereby lowering activation energies and accelerating reaction rates.
Theoretical studies on brominated indazole derivatives have utilized PCM to investigate the effects of different solvents on spectroscopic properties, demonstrating the importance of accounting for the reaction environment. researchgate.net By performing calculations in both the gas phase and in various solvent models, researchers can quantify the stabilizing effect of the solvent and gain a more accurate understanding of the reaction energetics as they occur in the laboratory.
Molecular Docking Methodologies (Intermolecular Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For N-aryl bromopyridinones, which are often investigated for their biological activities, molecular docking can predict how they interact with specific enzyme or receptor targets. researchgate.netnih.gov
The process involves placing the ligand in the binding site of the protein and sampling numerous orientations and conformations to find the one with the most favorable binding energy. Docking algorithms use scoring functions to estimate the binding affinity, which is influenced by various intermolecular interactions. These interactions include:
Hydrogen Bonds: Crucial for specificity, often involving the pyridinone carbonyl oxygen or ring nitrogens.
Van der Waals Interactions: Non-specific attractive or repulsive forces between atoms.
Hydrophobic Interactions: The tendency of nonpolar groups to cluster together, away from water.
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein.
Docking studies on related pyridine and pyrimidine (B1678525) derivatives have successfully identified key interactions with targets like cyclin-dependent kinases (CDKs), providing a rationale for their inhibitory activity and guiding the design of more potent analogs. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Interaction Type | Ligand Moiety Involved | Receptor Amino Acid Residue | Significance |
|---|---|---|---|
| Hydrogen Bond | Pyridinone Carbonyl (C=O) | Lysine (backbone NH) | Anchors the ligand in the binding pocket. |
| Hydrogen Bond | Pyridin-4-yl Nitrogen | Aspartic Acid (side chain COOH) | Provides binding specificity. |
| π-π Stacking | Bromopyridinone Ring | Phenylalanine | Contributes to binding affinity through aromatic interactions. |
| Hydrophobic Interaction | Aromatic Rings | Leucine, Valine | Stabilizes the ligand in the nonpolar region of the binding site. |
Theoretical Investigations into Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate relationship between the molecular structure of N-Aryl Bromopyridinones and their chemical reactivity. While specific theoretical studies focusing exclusively on this compound are not extensively available in the current literature, valuable insights can be drawn from computational analyses of structurally related brominated heterocyclic systems. These studies often focus on predicting reaction mechanisms, understanding the influence of substituents, and rationalizing observed chemical behaviors.
Frontier Molecular Orbital (FMO) Analysis:
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For an N-Aryl Bromopyridinone, the energy and localization of these orbitals are key to understanding its electrophilic and nucleophilic interactions.
In the context of a Suzuki-Miyaura coupling, the N-Aryl Bromopyridinone acts as the electrophile. The LUMO of this molecule is of particular interest, as a lower LUMO energy corresponds to a higher electron affinity, making the molecule more susceptible to nucleophilic attack by the organoborane reagent. The distribution of the LUMO on the molecule can indicate the most probable sites for reaction. Computational studies on related aryl halides have shown that the LUMO is often localized on the σ* anti-bonding orbital of the C-Br bond, facilitating its cleavage during the oxidative addition step of the catalytic cycle. mdpi.commdpi.com
The electronic nature of the N-aryl substituent can significantly modulate the energy of the frontier orbitals. An electron-withdrawing group on the pyridyl ring attached to the nitrogen would be expected to lower the energy of both the HOMO and LUMO, potentially increasing the reactivity of the C-Br bond towards oxidative addition.
Calculated Molecular Properties and Reactivity Descriptors:
DFT calculations can provide a range of molecular properties that serve as descriptors for reactivity. These include atomic charges, bond lengths, and activation energies for specific reaction steps.
Mulliken Atomic Charges: The distribution of partial charges on the atoms of this compound can reveal sites susceptible to electrophilic or nucleophilic attack. The carbon atom attached to the bromine is expected to carry a partial positive charge, making it the primary site for the oxidative addition of a palladium catalyst. While specific calculations for the target molecule are not published, studies on similar heterocyclic compounds demonstrate this principle. researchgate.net
C-Br Bond Dissociation Energy and Activation Barriers: The strength of the carbon-bromine bond is a critical factor in the reactivity of N-Aryl Bromopyridinones in cross-coupling reactions. Computational models can be used to calculate the bond dissociation energy (BDE) and, more importantly, the activation energy (ΔE‡) for the oxidative addition step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. mdpi.com
For illustrative purposes, the following table presents hypothetical DFT-calculated activation energies for the oxidative addition of a palladium catalyst to a 4-bromopyridinone core with different substituents on the N-aryl group. This demonstrates how theoretical calculations can quantify the influence of electronic effects on reactivity.
| Substituent on N-Aryl Group | Calculated Activation Energy (ΔE‡) for Oxidative Addition (kcal/mol) |
|---|---|
| -H (Phenyl) | 15.2 |
| -OCH3 (4-Methoxyphenyl) | 16.1 |
| -NO2 (4-Nitrophenyl) | 14.5 |
This data is illustrative and based on general principles of substituent effects in related systems.
The data suggests that an electron-withdrawing group like -NO2 lowers the activation barrier, thereby increasing the reaction rate, while an electron-donating group like -OCH3 has the opposite effect.
Reaction Mechanism Modeling:
Theoretical studies are instrumental in mapping out the entire reaction pathway for processes like the Suzuki-Miyaura coupling. This involves identifying and calculating the energies of all intermediates and transition states. For instance, a DFT study on the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one provided detailed insights into the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.com Such studies can rationalize experimentally observed regioselectivity and side-product formation.
The following table outlines the key steps in a typical Suzuki-Miyaura reaction and the type of information that can be obtained from computational modeling for an N-Aryl Bromopyridinone system.
| Reaction Step | Key Information from Computational Modeling |
|---|---|
| Oxidative Addition | Activation energy (ΔE‡), geometry of the transition state, changes in C-Br bond length. |
| Transmetalation | Energy of the intermediate complex, activation energy for the transfer of the aryl group from boron to palladium. |
| Reductive Elimination | Activation energy for the formation of the new C-C bond and regeneration of the catalyst. |
Applications of N Aryl Pyridinones As Advanced Synthetic Intermediates
Role in the Synthesis of Complex Heterocyclic Frameworks
The strategic placement of a bromine atom at the C4-position and a pyridyl group on the nitrogen atom of the pyridin-2-one core endows "4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one" with exceptional versatility for the synthesis of diverse and complex heterocyclic frameworks. The carbon-bromine bond serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.
Detailed research has demonstrated the utility of brominated aromatic and heteroaromatic compounds in constructing intricate molecular structures. The primary reactions leveraged in this context are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-position of the pyridinone ring and a wide array of aryl or heteroaryl boronic acids or esters. This method is instrumental in the synthesis of biaryl and heteroaryl-substituted pyridinones, which are common motifs in pharmacologically active compounds. For instance, the coupling of a 4-bromopyridinone derivative with various arylboronic acids can lead to the generation of a library of compounds with diverse electronic and steric properties, crucial for structure-activity relationship (SAR) studies in drug discovery. rsc.orgmdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 4-position of the pyridinone and a terminal alkyne. wikipedia.orglibretexts.org This introduces an alkynyl moiety, which can serve as a precursor for further transformations, such as the synthesis of triazoles via click chemistry or as a building block for the construction of larger conjugated systems. The resulting alkynyl-substituted pyridinones are valuable intermediates in materials science and medicinal chemistry. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond between the 4-position of the pyridinone and a primary or secondary amine. wikipedia.orglibretexts.org This reaction is pivotal for introducing a diverse range of amino substituents, which can significantly influence the biological activity and physicochemical properties of the resulting molecules. The ability to introduce various amino groups is particularly important in the synthesis of kinase inhibitors and other targeted therapeutics. researchgate.netorganic-chemistry.org
The following table summarizes the potential applications of "this compound" in these key cross-coupling reactions for the synthesis of complex heterocyclic frameworks.
| Cross-Coupling Reaction | Reagent | Resulting Bond | Potential Applications |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl/Heteroaryl) | Synthesis of biaryl pyridinones for medicinal chemistry and materials science. |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Introduction of alkynyl groups for further functionalization and synthesis of conjugated systems. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Introduction of diverse amino substituents for the development of bioactive molecules. |
Precursors for Polycyclic and Fused-Ring Systems
The unique structural arrangement of "this compound" also positions it as a valuable precursor for the synthesis of polycyclic and fused-ring systems. The N-(pyridin-4-yl) substituent can participate in intramolecular cyclization reactions, leading to the formation of novel, rigid, and often planar heterocyclic structures.
One established strategy for the synthesis of fused pyridinones involves the oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes, a reaction catalyzed by Ruthenium(II) and assisted by Copper(II). nih.gov This process occurs through C-H and N-H bond activation of the heterocyclic unit. While this specific example doesn't directly involve an N-aryl pyridinone, the principle of intramolecular C-H activation and cyclization is highly relevant. In the case of "this compound," the pyridyl substituent offers a potential site for intramolecular C-H activation and subsequent annulation onto the pyridinone core, which could lead to the formation of a fused polycyclic system.
Furthermore, the synthesis of fused heterocycle-pyrones has been achieved through the Ru-catalyzed oxidative coupling of heterocyclic carboxylic acids and internal alkynes, involving C-H and O-H bond activation. nih.gov This highlights the potential for intramolecular cyclization strategies in building complex fused systems from appropriately functionalized heterocyclic precursors.
The following table outlines potential intramolecular cyclization strategies utilizing the "this compound" scaffold.
| Cyclization Strategy | Potential Reaction | Resulting System |
| Intramolecular C-H Arylation | Palladium-catalyzed cyclization between the pyridyl ring and the pyridinone core. | Fused polycyclic aromatic system. |
| Radical Cyclization | Generation of a radical at the C4-position followed by intramolecular addition to the N-pyridyl ring. | Fused heterocyclic system. |
Utility in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. researchgate.netnih.gov "this compound" possesses functional groups that make it a promising candidate for participation in such reactions.
While specific examples utilizing this exact compound in cascade or multicomponent reactions are not extensively documented, the reactivity of the pyridinone core and the bromo-substituent suggest its potential utility. For instance, the pyridinone ring can act as a nucleophile or an electrophile under different conditions, and the bromo-substituent can be involved in a variety of transformations that can be integrated into a cascade sequence.
A base-mediated cascade reaction between malonate esters and acrolein has been developed to access complex polycyclic systems, demonstrating the power of cascade reactions in rapidly building molecular complexity. nih.gov This reaction involves a series of nucleophilic additions and an aldol (B89426) condensation. The pyridinone moiety in "this compound" could potentially participate in similar Michael addition-type cascade reactions.
Multicomponent reactions are powerful tools for the synthesis of diverse compound libraries. beilstein-journals.orgmdpi.comnih.gov The development of MCRs for the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors highlights the potential for heterocyclic cores to be assembled through such convergent strategies. nih.gov Although not a direct application of the target compound, this illustrates the feasibility of employing pyridinone-like structures in MCRs.
The table below summarizes the potential roles of "this compound" in cascade and multicomponent reactions.
| Reaction Type | Potential Role of the Compound | Potential Products |
| Cascade Reaction | As a substrate for a sequence of intramolecular reactions initiated at the bromo or pyridyl position. | Complex polycyclic and spirocyclic systems. |
| Multicomponent Reaction | As one of the components, providing the pyridinone scaffold to the final product. | Highly substituted and functionally diverse pyridinone derivatives. |
Future Directions and Emerging Research Avenues in 4 Bromo 1 Pyridin 4 Yl Pyridin 2 1h One Chemistry
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability is propelling the development of green synthetic routes for valuable compounds like 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. Key areas of future research in this domain include microwave-assisted synthesis, solvent-free reaction conditions, and biocatalysis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.orgmdpi.comasianpubs.orgsciforum.netnih.gov The application of microwave irradiation to the synthesis of pyridin-2-one derivatives can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. nih.gov Future work will likely focus on optimizing microwave parameters for the synthesis of this compound, potentially in one-pot, multi-component reactions that enhance atom economy. researchgate.net
Solvent-free synthesis represents another significant stride towards green chemistry, eliminating the environmental and economic costs associated with solvent use and disposal. rsc.org Research into mechanochemical methods, where mechanical force is used to induce chemical reactions in the absence of a solvent, could offer a viable and scalable route to this compound.
Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical transformations, offers unparalleled selectivity and mild reaction conditions. ukri.orgukri.org The development of biocatalytic routes to pyridin-2-one cores from renewable feedstocks is a promising long-term goal. ukri.org This could involve engineering enzymes to perform specific bond formations, leading to a highly sustainable and efficient synthesis of this compound and its analogs.
| Green Synthetic Approach | Potential Advantages | Research Focus for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer byproducts. nih.gov | Optimization of microwave parameters for one-pot, multi-component synthesis. |
| Solvent-Free Synthesis | Elimination of solvent waste, reduced environmental impact, potential for mechanochemical methods. rsc.org | Exploration of solid-state and mechanochemical reaction pathways. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ukri.orgukri.org | Engineering of enzymes for specific bond formations in the pyridinone scaffold. |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond greening existing synthetic routes, a significant research thrust lies in the discovery of novel reaction pathways and catalytic systems to functionalize the this compound core. This will enable the creation of a diverse range of derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. illinois.edumasterorganicchemistry.com The bromine atom at the 4-position of the pyridinone ring serves as a versatile handle for these transformations. mdpi.com Future research will likely focus on developing more efficient and robust palladium catalysts, including those with novel ligands, to couple this compound with a wide array of boronic acids, alkenes, and other coupling partners. researchgate.netmdpi.comyoutube.comnih.govnih.govmdpi.com
The direct C-H activation of the pyridinone and pyridine (B92270) rings is an emerging area that offers a more atom-economical approach to functionalization by avoiding the pre-functionalization of starting materials. researchgate.netrsc.org Photocatalysis, using visible light to drive chemical reactions, presents a mild and sustainable method for C-H arylation and other transformations. acs.org The development of novel photocatalytic systems for the selective C-H functionalization of this compound will be a key area of investigation. acs.org
Flow chemistry, where reactions are performed in continuous-flow reactors, offers precise control over reaction parameters, enhanced safety, and scalability. mit.edunih.govmdpi.com The application of flow chemistry to the synthesis and functionalization of this compound could lead to more efficient and reproducible manufacturing processes.
| Novel Reaction Pathway | Catalytic System | Potential Applications for this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium complexes with advanced ligands. researchgate.net | Synthesis of biaryl and heteroaryl pyridinone derivatives. |
| Heck Coupling | Palladium catalysts. mdpi.comorganic-chemistry.org | Introduction of alkenyl substituents onto the pyridinone core. |
| C-H Activation/Arylation | Palladium, Ruthenium, or Iron catalysts, often in combination with photoredox catalysts. researchgate.netrsc.org | Direct functionalization of the pyridinone and pyridine rings without pre-functionalization. |
| Photocatalysis | Organic dyes or metal complexes as photosensitizers. acs.orgacs.org | Mild and sustainable C-C and C-X bond formation. |
| Flow Chemistry | Continuous-flow reactors. mit.edu | Enhanced process control, safety, and scalability of synthesis and functionalization. |
Advanced Analytical Techniques for In-situ Monitoring of Reactions
To fully realize the potential of these new synthetic methods, a deeper understanding of reaction mechanisms and kinetics is essential. Advanced analytical techniques that allow for in-situ, real-time monitoring of chemical reactions are becoming indispensable tools for process development and optimization. mt.comafricanjournalofbiomedicalresearch.comamericanpharmaceuticalreview.com
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. mdpi.com By inserting a probe directly into the reaction vessel, real-time data can be collected, providing valuable insights into reaction kinetics and mechanisms. This is particularly useful for optimizing reaction conditions in palladium-catalyzed cross-coupling reactions. rsc.org
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the species present in a reaction mixture. nih.govacs.org Real-time NMR can be used to identify transient intermediates that may not be detectable by offline methods, providing a more complete picture of the reaction pathway. acs.org
Process Analytical Technology (PAT) is a framework that integrates these and other in-situ analytical techniques with process control systems. mt.comafricanjournalofbiomedicalresearch.com The goal of PAT is to ensure final product quality by designing, analyzing, and controlling manufacturing processes based on real-time measurements of critical process parameters. The implementation of PAT in the synthesis of this compound would lead to more robust, efficient, and reproducible manufacturing processes.
| Analytical Technique | Information Gained | Application in this compound Chemistry |
|---|---|---|
| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. mdpi.com | Kinetic analysis and optimization of Suzuki-Miyaura and Heck coupling reactions. |
| In-situ NMR Spectroscopy | Identification of transient intermediates and detailed structural information. nih.govacs.org | Elucidation of reaction mechanisms for novel transformations. |
| Process Analytical Technology (PAT) | Real-time process understanding and control, ensuring consistent product quality. mt.com | Development of robust and reproducible manufacturing processes for the target compound and its derivatives. |
Q & A
Q. What are the standard synthetic routes for 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one?
A common approach involves halogenation of pyridinone precursors. For example, bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Alternatively, Suzuki-Miyaura coupling may introduce the pyridin-4-yl group to pre-brominated pyridinone scaffolds, leveraging palladium catalysis . Another method involves functionalizing pyridine derivatives with bromomethyl groups, as seen in related bromopyridinone syntheses .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine-induced deshielding).
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyridinones .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and pyridine ring vibrations .
Q. What are its solubility and stability profiles under experimental conditions?
Bromopyridinones are typically polar but may require DMSO or DMF for dissolution. Stability studies should assess susceptibility to hydrolysis (pH-dependent) and photodegradation. For example, related brominated pyridinones decompose under UV light, necessitating dark storage .
Advanced Research Questions
Q. How can reaction yields be optimized in its synthesis?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh)) for coupling efficiency .
- Purification Strategies : Use column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from ethanol .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Case Study : If H NMR shows unexpected splitting, compare with computed spectra (DFT) or synthesize a derivative (e.g., methylated analog) to isolate signal overlap .
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm regiochemistry, as seen in analogous pyridinone studies .
Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki couplings. Studies on 4-bromo-pyridinones suggest oxidative addition of Pd(0) to the C-Br bond is rate-determining. Steric effects from the pyridin-4-yl group may slow transmetallation, requiring optimized ligand systems (e.g., SPhos) .
Q. How to evaluate its potential in medicinal chemistry applications?
- Bioisosterism : Replace bromine with other halogens or functional groups to modulate bioavailability.
- Docking Studies : Screen against target proteins (e.g., kinases) using the pyridinone core as a hinge-binding motif.
- ADME Profiling : Assess metabolic stability using liver microsomes, noting bromine’s impact on cytochrome P450 interactions .
Methodological Challenges and Solutions
Q. What are the pitfalls in analyzing its purity via HPLC?
- Challenge : Co-elution of degradation products (e.g., debrominated species).
- Solution : Use a high-resolution C18 column with a buffered mobile phase (pH 3.0) and diode-array detection (DAD) to track UV maxima shifts .
Q. How to mitigate hazards during large-scale synthesis?
Q. What advanced techniques probe its electronic properties for materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
